Cas no 2160042-52-2 (1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine)

1-(5-Chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine is a cyclopropane derivative featuring a chloropyridinyl substituent, which imparts unique reactivity and structural characteristics. This compound is of interest in agrochemical and pharmaceutical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of the 5-chloropyridinyl moiety enhances its binding affinity in target interactions, while the dimethylcyclopropyl group contributes to steric stability and metabolic resistance. Its well-defined molecular structure allows for precise modifications, making it valuable for exploratory studies in crop protection and medicinal chemistry. High purity and consistent synthesis protocols ensure reliability for research applications.
1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure
2160042-52-2 structure
Product Name:1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2160042-52-2
MF:C11H15ClN2
MW:210.703201532364
CID:6223304
PubChem ID:165654984
Update Time:2025-10-29

1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
    • [1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
    • EN300-2001812
    • 2160042-52-2
    • Inchi: 1S/C11H15ClN2/c1-10(2)6-11(10,7-13)9-4-3-8(12)5-14-9/h3-5H,6-7,13H2,1-2H3
    • InChI Key: FDNARUNAJLRPSL-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)C1(CN)CC1(C)C

Computed Properties

  • Exact Mass: 210.0923762g/mol
  • Monoisotopic Mass: 210.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

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Additional information on 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine

Professional Introduction to Compound with CAS No. 2160042-52-2 and Product Name: 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine

The compound identified by the CAS number 2160042-52-2 and the product name 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 5-chloropyridine moiety combined with a dimethylcyclopropylmethanamine backbone suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. The 5-chloropyridine moiety is particularly noteworthy as it is frequently incorporated into drug molecules due to its ability to modulate enzyme activity and receptor binding. This functional group is known to enhance the binding affinity and selectivity of small molecule inhibitors, which is crucial for achieving therapeutic efficacy while minimizing side effects. The structural features of 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine contribute to its potential as an intermediate in the synthesis of more complex pharmacophores.

The dimethylcyclopropylmethanamine component of the compound introduces a rigid cyclic structure that can influence the conformational flexibility and electronic properties of the molecule. This rigidity is often exploited in drug design to optimize interactions with biological targets, such as enzymes or receptors. The combination of these structural elements in 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine suggests that it may exhibit properties suitable for targeting a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders.

Recent studies have highlighted the importance of 5-chloropyridine derivatives in the development of novel therapeutic agents. For instance, compounds containing this moiety have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The dimethylcyclopropylmethanamine group further enhances the molecular complexity, potentially allowing for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability. These characteristics make 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine an intriguing candidate for further exploration in preclinical studies.

The synthesis of this compound involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. The introduction of the 5-chloropyridine moiety necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the formation of the dimethylcyclopropylmethanamine backbone demands expertise in cyclopropane chemistry, which is known for its challenges due to the strain energy stored within the three-membered ring. Advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision.

In terms of biological activity, preliminary data suggest that derivatives of 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine may exhibit inhibitory effects on certain enzymes relevant to human health. For example, analogs with similar structural features have been reported to interfere with pathways involved in inflammation and cell proliferation. While more extensive research is needed to fully elucidate its mechanism of action, these preliminary findings underscore the potential therapeutic value of this compound class.

The pharmaceutical industry continues to invest heavily in discovering new molecular entities with unique scaffolds. The appeal of heterocyclic compounds like 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine lies in their ability to provide diverse chemical space for drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity and selectivity of these compounds against various biological targets. This approach accelerates the drug discovery process and increases the likelihood of identifying lead candidates for further development.

As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact selectively with specific targets. The combination of structural features found in 1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine, such as the 5-chloropyridine moiety and the dimethylcyclopropylmethanamine backbone, offers a rich foundation for developing novel therapeutics. Future studies will likely focus on optimizing synthetic routes and exploring new applications for this compound class.

In conclusion,1-(5-chloropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2160042-52-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation, both academically and industrially. As research continues to uncover new insights into its biological activity and synthetic feasibility, this compound holds promise as a valuable tool in the development of next-generation therapeutics.

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